1-(Bromomethyl)-2-methylcyclohexane

Physicochemical characterization Chromatographic method development Reaction solvent selection

1-(Bromomethyl)-2-methylcyclohexane (CAS 68996-12-3) is a secondary alkyl bromide with the molecular formula C8H15Br and a molecular weight of 191.11 g/mol. It belongs to the class of cyclohexylmethyl bromides, characterized by a bromomethyl group (–CH₂Br) attached to the cyclohexane ring at the 1-position and a methyl substituent at the 2-position.

Molecular Formula C8H15B
Molecular Weight 191.11 g/mol
CAS No. 68996-12-3
Cat. No. B1527876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-2-methylcyclohexane
CAS68996-12-3
Molecular FormulaC8H15B
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESCC1CCCCC1CBr
InChIInChI=1S/C8H15Br/c1-7-4-2-3-5-8(7)6-9/h7-8H,2-6H2,1H3
InChIKeyNWTCRANYIBNHJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromomethyl)-2-methylcyclohexane (CAS 68996-12-3): Technical Baseline for Sourcing and Selection


1-(Bromomethyl)-2-methylcyclohexane (CAS 68996-12-3) is a secondary alkyl bromide with the molecular formula C8H15Br and a molecular weight of 191.11 g/mol . It belongs to the class of cyclohexylmethyl bromides, characterized by a bromomethyl group (–CH₂Br) attached to the cyclohexane ring at the 1-position and a methyl substituent at the 2-position. The compound is listed as a low-molecular-weight building block [1] and is supplied as a liquid at room temperature [2]. Predicted physicochemical properties include a boiling point of 190.3±8.0 °C and a density of 1.189±0.06 g/cm³ . Standard commercial purity is ≥95%, with batch-specific QC documentation (NMR, HPLC, GC) available from major suppliers .

Why Substituting 1-(Bromomethyl)-2-methylcyclohexane with Unsubstituted or Regioisomeric Analogs Introduces Risk


Compounds within the cyclohexylmethyl bromide family cannot be treated as interchangeable reagents. The presence and position of the 2-methyl substituent on the cyclohexane ring of 1-(Bromomethyl)-2-methylcyclohexane introduces steric and electronic perturbations that directly influence both the physical properties (boiling point, density) and the chemical reactivity (SN2 displacement rates) of the bromomethyl warhead compared to the parent compound (bromomethyl)cyclohexane or the 1-methyl regioisomer . Kinetic studies on the broader bromomethylcycloalkane series have established that ring substitution patterns materially alter second-order rate constants in nucleophilic displacement reactions [1]. A user who substitutes an unsubstituted or differently substituted analog into a multi-step synthetic sequence optimized for 1-(Bromomethyl)-2-methylcyclohexane risks altered reaction kinetics, different by-product profiles, and potential failure of downstream transformations that depend on the specific steric environment of this 1,2-disubstituted scaffold.

Quantitative Differentiation Evidence for 1-(Bromomethyl)-2-methylcyclohexane vs. Closest Analogs


Predicted Boiling Point Elevation vs. Unsubstituted (Bromomethyl)cyclohexane

1-(Bromomethyl)-2-methylcyclohexane has a predicted boiling point of 190.3±8.0 °C, which is substantially higher than that of the unsubstituted parent compound (bromomethyl)cyclohexane (CAS 2550-36-9), reported at 76–77 °C at 26 mmHg . This ~114 °C difference in boiling point (under comparable pressure conditions) reflects the additional van der Waals interactions introduced by the 2-methyl group on the cyclohexane ring, which increases molecular surface area and polarizability. This property difference has practical implications for purification method selection and reaction solvent compatibility.

Physicochemical characterization Chromatographic method development Reaction solvent selection

Predicted Density Reduction vs. Unsubstituted (Bromomethyl)cyclohexane

The predicted density of 1-(Bromomethyl)-2-methylcyclohexane is 1.189±0.06 g/cm³, which is approximately 6.3% lower than the experimentally measured density of (bromomethyl)cyclohexane at 1.269 g/mL at 25 °C . This reduction is consistent with the methyl substituent disrupting efficient crystal packing by increasing conformational flexibility and reducing mass per unit volume relative to bromine content (Br mass fraction: 41.8% for C8H15Br vs. 45.1% for C7H13Br).

Physical property comparison Formulation density adjustment Solution preparation

Batch-Level QC Documentation: Purity Verification and Traceability

Commercial suppliers of 1-(Bromomethyl)-2-methylcyclohexane (e.g., Bidepharm, Biosynth/TRC) provide batch-specific analytical documentation including NMR, HPLC, and GC spectra verifying the identity and purity (≥95%) of each lot . This level of batch-level QC traceability exceeds what is typically available for less common in-class analogs such as 1-(bromomethyl)-1-methylcyclohexane (CAS 408307-48-2) or 2-(bromomethyl)-1,1-dimethylcyclopentane, where QC documentation is often limited to a certificate of analysis without spectral confirmation. For laboratories requiring GLP-compliant documentation or reproducible synthetic outcomes, this difference in available analytical support is a material procurement consideration.

Quality control Batch traceability Reproducibility Procurement compliance

SN2 Reactivity Ranking of the Bromomethylcycloalkane Core: Class-Level Kinetic Evidence

Royals and Neal (1956) established a quantitative reactivity order for the unsubstituted bromomethylcycloalkane series toward sodium thiophenoxide in absolute ethanol: bromomethylcycloheptane (relative rate 2.83 at 45 °C) > bromomethylcyclohexane (relative rate 1.53 at 45 °C) > isobutyl bromide (relative rate 1.08 at 45 °C) > bromomethylcyclopentane (relative rate 1.00 at 45 °C) [1]. The bromomethylcyclohexane core thus exhibits a 53% higher SN2 displacement rate than the cyclopentyl analog and a ~42% higher rate than the acyclic isobutyl bromide comparator. This study provides class-level kinetic evidence that the six-membered ring bromomethyl scaffold—the core structure shared by 1-(Bromomethyl)-2-methylcyclohexane—occupies an intermediate reactivity position, faster than both the five-membered ring and acyclic primary alkyl bromide analogs but slower than the seven-membered ring derivative. The 2-methyl substituent on the target compound introduces additional steric hindrance adjacent to the reacting methylene, which would modulate absolute rates relative to the unsubstituted core, but the relative ring-size trend is expected to be preserved.

Nucleophilic substitution Kinetics Structure-reactivity relationships

Recommended Application Scenarios for 1-(Bromomethyl)-2-methylcyclohexane Based on Quantitative Evidence


Synthesis of 2-Methylcyclohexylmethyl-Containing Pharmacophores via SN2 Alkylation

The bromomethyl group of 1-(Bromomethyl)-2-methylcyclohexane serves as a primary alkylating electrophile for introducing the 2-methylcyclohexylmethyl fragment into drug-like scaffolds. The Royals and Neal kinetic data indicate that the bromomethylcyclohexane core reacts 53% faster with thiophenoxide ion than bromomethylcyclopentane, suggesting that the six-membered ring scaffold provides a favorable balance of reactivity (faster than cyclopentyl analogs) and steric definition (more shape-defined than acyclic isobutyl bromide). This makes the compound suitable for late-stage diversification where predictable alkylation kinetics are important for minimizing competing elimination pathways. The batch-level QC documentation supports reproducible stoichiometry in multi-step medicinal chemistry campaigns.

Grignard and Organometallic Reagent Formation for C–C Bond Construction

As a primary alkyl bromide attached to a cyclohexane ring, 1-(Bromomethyl)-2-methylcyclohexane is structurally suited for Grignard reagent formation via magnesium insertion or organolithium generation via lithium-halogen exchange . The 2-methyl substituent provides steric differentiation from the simpler (bromomethyl)cyclohexane, enabling the construction of more complex, stereochemically defined intermediates. The predicted density difference of 1.189 vs. 1.269 g/cm³ for the parent analog affects concentration calculations in anhydrous solvent systems, and users should validate actual lot density when precise reagent stoichiometry is required for metalation reactions.

Chromatographic Method Development and Analytical Reference Standard Use

The availability of multi-modal batch QC data (NMR, HPLC, GC) from established suppliers positions 1-(Bromomethyl)-2-methylcyclohexane as a viable reference standard for GC-MS and HPLC method development targeting cyclohexylmethyl bromide derivatives. The predicted boiling point of 190.3±8.0 °C is compatible with standard GC injection port temperatures (typically 200–280 °C), while the predicted density and molecular weight (191.11 g/mol) provide well-defined parameters for calibration curve preparation. The higher boiling point relative to (bromomethyl)cyclohexane (76–77 °C at 26 mmHg) means this compound elutes later in temperature-programmed GC, offering distinct chromatographic resolution from the unsubstituted parent.

Building Block for Fragment-Based Drug Discovery Libraries

Cataloged as a building block with a molecular weight of 191.11 g/mol, 1-(Bromomethyl)-2-methylcyclohexane falls within the fragment-like chemical space (MW < 300 Da) suitable for fragment-based screening library construction. The compound's single reactive bromomethyl warhead enables efficient parallel derivatization with amine, thiol, or alcohol nucleophiles. The 1,2-disubstitution pattern on the cyclohexane ring introduces conformational constraint that can be exploited in fragment growing and linking strategies. The minimum 95% purity specification with supporting analytical documentation meets the quality threshold required for fragment library integrity.

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